molecular formula C12H13BrO B8205550 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan

8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan

Cat. No.: B8205550
M. Wt: 253.13 g/mol
InChI Key: UNELGMLDUAPVGK-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is a chemical compound with the molecular formula C12H13BrO It is characterized by a bromine atom attached to a methylated indeno-furan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan typically involves the bromination of a precursor compound, followed by cyclization to form the indeno-furan structure. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted indeno-furan compounds.

Scientific Research Applications

8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar brominated structure but differs in its core framework, being a purine derivative.

    Methyl (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: Another brominated compound with a purine base, used in different applications.

Uniqueness

8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is unique due to its indeno-furan structure, which imparts distinct chemical properties and reactivity compared to purine derivatives. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be suitable.

Properties

IUPAC Name

8-bromo-3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-7-6-14-12-10(7)5-8-3-2-4-9(8)11(12)13/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNELGMLDUAPVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C=C3CCCC3=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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